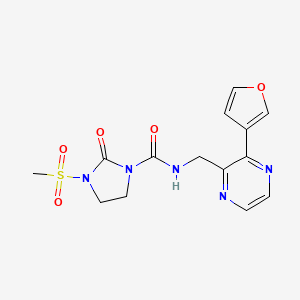
2-oxo-N-(3-Pyridinyl)-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-oxo-N-(3-Pyridinyl)-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H14F3N3O2 and its molecular weight is 373.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Functionalization
Pyridine derivatives are pivotal in organic synthesis, serving as precursors or intermediates in the synthesis of complex molecules. For example, the functionalization reactions of pyrazole derivatives with diaminopyridine demonstrate the versatility of pyridine derivatives in synthesizing new compounds with potential biological activities (Yıldırım et al., 2005). Another study explored the reactivity of pyridine dicarboxylic acid with Zn(II) salts, highlighting the formation of coordination polymers, which are significant in materials science and catalysis (Ghosh et al., 2004).
Coordination Chemistry and Materials Science
Pyridine derivatives are key ligands in coordination chemistry, forming complexes with metal ions that have applications in catalysis, molecular recognition, and the development of functional materials. For instance, the synthesis of BF2 complexes of N,O-benzamide ligands with pyridine moieties demonstrated the creation of novel blue fluorophores, underscoring the importance of pyridine derivatives in developing luminescent materials (Yamaji et al., 2017).
Drug Delivery Systems
The encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage illustrates the use of pyridine derivatives in drug delivery systems. This approach enables the transport of hydrophobic drug molecules in aqueous environments, potentially enhancing the bioavailability and efficacy of therapeutic agents (Mattsson et al., 2010).
Sensing and Detection
Pyridine-based coordination polymers have been applied in sensing volatile organic compounds and metal ions. Such materials exhibit selectivity and sensitivity towards specific targets, making them useful in environmental monitoring and diagnostic assays (Lakshmanan et al., 2021).
properties
IUPAC Name |
2-oxo-N-pyridin-3-yl-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c20-19(21,22)14-7-5-13(6-8-14)12-25-10-2-4-16(18(25)27)17(26)24-15-3-1-9-23-11-15/h1-11H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIXWHHOBJXASV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

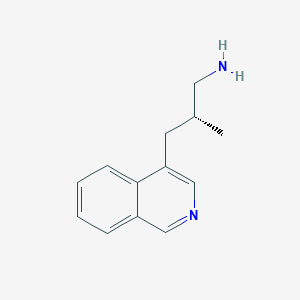
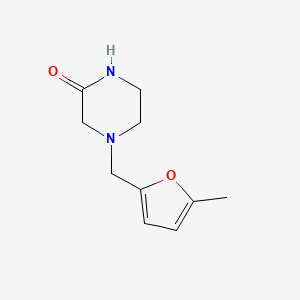


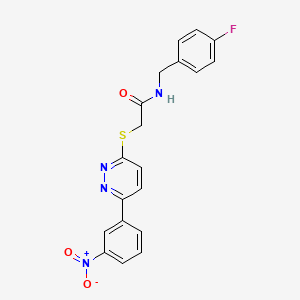

![N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2725641.png)
![3-{3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}-1-(2-thienylsulfonyl)piperidine](/img/structure/B2725642.png)
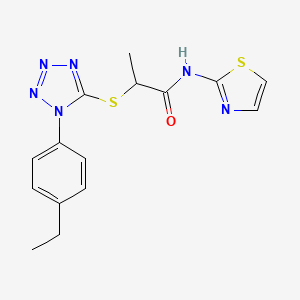
![1-((2,5-dimethylbenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2725644.png)


![[6-(2-Methylpropoxy)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxiran-2-yl)methanone](/img/structure/B2725649.png)
